Antifungal agent 47

Agricultural fungicide Mycelial growth inhibition Phytophthora capsici

Antifungal agent 47, also known as compound 3b, is a synthetic small molecule with the chemical formula C39H38BrClNO2P and a molecular weight of 699.06. It is a triphenylphosphonium (TPP) conjugate derived from the fungicide pyrimorph, designed for enhanced mitochondrial targeting to improve antifungal action.

Molecular Formula C39H38BrClNO2P
Molecular Weight 699.1 g/mol
Cat. No. B12391576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 47
Molecular FormulaC39H38BrClNO2P
Molecular Weight699.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=CC(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=NC=C5)Cl.[Br-]
InChIInChI=1S/C39H38ClNO2P.BrH/c1-39(2,3)32-22-20-30(21-23-32)36(31-24-25-41-37(40)28-31)29-38(42)43-26-13-27-44(33-14-7-4-8-15-33,34-16-9-5-10-17-34)35-18-11-6-12-19-35;/h4-12,14-25,28-29H,13,26-27H2,1-3H3;1H/q+1;/p-1/b36-29-;
InChIKeyJZFBGYQBQKVVGG-BLOFJABHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antifungal Agent 47: A Mitochondria-Targeted Pyrimorph Derivative for Agricultural Research


Antifungal agent 47, also known as compound 3b, is a synthetic small molecule with the chemical formula C39H38BrClNO2P and a molecular weight of 699.06 [1]. It is a triphenylphosphonium (TPP) conjugate derived from the fungicide pyrimorph, designed for enhanced mitochondrial targeting to improve antifungal action [2]. The compound has demonstrated potential as a fungicide in research settings against specific phytopathogenic fungi [1].

Why Antifungal Agent 47 Cannot Be Replaced by Generic Pyrimorph in Mitochondria-Targeted Studies


Antifungal agent 47 (compound 3b) is not interchangeable with its parent compound, pyrimorph, due to a specific structural modification—the conjugation of a triphenylphosphonium (TPP) moiety—which fundamentally alters its mechanism of action and biological profile [1]. While pyrimorph is a carboxylic acid amide (CAA) fungicide that primarily inhibits cell wall biosynthesis in oomycetes [2], its derivative, Antifungal agent 47, is designed for enhanced mitochondrial targeting. This targeting results in significantly improved action on mitochondrial function, including strong respiratory and ATP synthesis inhibition, which is not a primary characteristic of pyrimorph itself [1]. This mechanistic divergence is supported by the quantitative evidence below and underscores why a simple substitution with pyrimorph would be scientifically invalid for studies focused on mitochondrial disruption in phytopathogens.

Quantitative Differentiation of Antifungal Agent 47: Evidence for Scientific Selection


Comparative Antifungal Activity Spectrum Against Phytopathogenic Fungi

Antifungal agent 47 (compound 3b) exhibits a broad-spectrum of antifungal activity against five key phytopathogenic fungi, with EC50 values reported in the low micromolar range. This contrasts with pyrimorph, which shows high potency primarily against oomycetes like Phytophthora capsici (EC50 = 1.84 μg/mL or ~5.4 μM) . The data for Antifungal agent 47 indicates activity against a broader set of pathogens, including S. sclerotiorum (EC50 = 4.78 μM) and P. aphanidermatum (EC50 = 11.00 μM), which are not primary targets for pyrimorph . This suggests a differentiated spectrum of activity, although a direct head-to-head comparison of EC50 values against all five pathogens for pyrimorph is not available in the provided data .

Agricultural fungicide Mycelial growth inhibition Phytophthora capsici

Enhanced Mitochondrial Disruption and ATP Synthesis Inhibition Compared to Parent Pyrimorph

Antifungal agent 47 was engineered with a triphenylphosphonium (TPP) moiety to enhance mitochondrial targeting, a feature not present in pyrimorph [1]. This design translates to a strong functional effect: Antifungal agent 47 (35 μM, 3 h) inhibited ATP production in P. capsici mycelium by 61.70 ± 3.64% . In contrast, pyrimorph is described as having a "weak activity of inhibiting mitochondrial complex III" [1] and showed an IC50 of 85.0 μM against purified mitochondrial bc1 complex in a separate study [2]. The ~2.4-fold lower concentration of Antifungal agent 47 to achieve over 60% ATP synthesis inhibition highlights the significant improvement in mitochondrial disruption compared to the baseline effect of pyrimorph.

Mitochondrial targeting ATP synthesis inhibition Mechanism of action

In Vivo Efficacy in a Plant Model of Gray Mold (Botrytis cinerea)

Antifungal agent 47 has demonstrated in vivo fungicidal efficacy in a tomato fruit model infected with Botrytis cinerea, the causative agent of gray mold. At a concentration of 200 μg/mL, it achieved a control efficacy of 59.01% in a protective mode and 53.56% in a curative mode . While a direct in vivo comparison to pyrimorph under identical conditions is not provided, this data establishes a baseline of performance for Antifungal agent 47 in a relevant biological system. This is a crucial step for any compound intended for agricultural applications, moving beyond in vitro potency to show effect in a living organism.

In vivo efficacy Botrytis cinerea Plant protection

Recommended Research Applications for Antifungal Agent 47 Based on Verifiable Evidence


Investigating Mitochondria-Targeted Antifungal Mechanisms in Phytopathogens

Researchers focused on elucidating novel antifungal mechanisms of action can utilize Antifungal agent 47 as a tool compound to study the effects of enhanced mitochondrial disruption. Its ability to inhibit ATP synthesis by 61.70% at 35 μM provides a quantifiable endpoint for assays designed to probe mitochondrial function in fungi like P. capsici, representing a clear advancement over the weak mitochondrial activity of its parent compound, pyrimorph [1].

Broad-Spectrum Antifungal Screening Against Specific Agricultural Pathogens

This compound is suitable for screening panels involving a specific set of phytopathogenic fungi, including S. sclerotiorum (EC50 = 4.78 μM) and P. aphanidermatum (EC50 = 11.00 μM) . Its distinct activity profile compared to pyrimorph makes it a candidate for studies seeking to identify novel control agents for these specific pathogens.

Proof-of-Concept In Vivo Efficacy Studies in Plant Disease Models

Antifungal agent 47 is appropriate for use in early-stage in vivo proof-of-concept studies. The established efficacy in a tomato fruit/B. cinerea model (59.01% protective control at 200 μg/mL) provides a validated experimental framework for researchers to assess its performance in other plant-pathogen systems or to compare it with other experimental antifungal agents in a whole-organism context.

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